2,4,6-Cycloheptatrien-1-one, 4-isopropyl-
Overview
Description
“2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is a cyclic ketone . It is also known as 4-Isopropyltropone . The compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group .
Molecular Structure Analysis
The molecular formula of “2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is C10H12O . It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group .Chemical Reactions Analysis
Tropone, a related compound, undergoes ring contraction to benzoic acid with potassium hydroxide at elevated temperature . It reacts in electrophilic substitution, for instance with bromine, but the reaction proceeds through the 1,2-addition product and is not an electrophilic aromatic substitution . Tropone derivatives also react in nucleophilic substitution very much like in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 250.6±7.0 °C at 760 mmHg, and a flash point of 100.5±13.1 °C . It has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 150.7±3.0 cm3 .Scientific Research Applications
Thermal Isomerization and Shock Wave Studies
The thermal unimolecular isomerization reactions of isopropyl-cycloheptatriene have been studied over a temperature range of 900–1400 K in shock waves, providing insights into falloff behavior and collision effects in large molecules. This research is crucial for understanding the high pressure rate constants and specific rate constants in photoactivation experiments (Astholz, Troe, & Wieters, 1979).
Chemical Synthesis and Valence Isomerization
A study demonstrated the use of the Buchner reaction for synthesizing nitrogen heterocyclic scaffolds involving cycloheptatriene. The research highlighted the fast valence isomerization at room temperature, contributing to the field of organic chemistry and molecular synthesis (Galenko et al., 2021).
Vibrational Excitation and Energy Transfer
Research on vibrationally highly excited isopropyl-cycloheptatriene molecules focused on collisional energy loss and energy transfer in various bath gases, providing valuable data for the understanding of molecular dynamics at high vibrational states (Hippler, Troe, & Wendelken, 1983).
High-Pressure Reactions and Stability Studies
The high-pressure Diels–Alder reaction of cycloheptatriene with C60 was studied, leading to the formation of cycloadducts with improved thermal stability. This research contributes significantly to the field of high-pressure chemistry and the study of fullerene reactions (Liu et al., 1994).
Enantioselective Synthesis in Biochemistry
Enzymatic asymmetrization techniques were used to synthesize 6-cycloheptene-1,3,5-triol derivatives from cycloheptatriene, illustrating the application of cycloheptatrienes in enantioselective synthesis, a crucial aspect of modern biochemistry (Johnson, Gołębiowski, Mcgill, & Steensma, 1991).
Optical and Electronic Property Tuning
Research on manganese(I) sesquifulvalene complexes with cycloheptatriene derivatives demonstrated the tuning of electronic and optical properties through ligand manipulation, a significant contribution to the field of organometallic chemistry and materials science (Tamm, Grzegorzewski, Steiner, Jentzsch, & Werncke, 1996).
properties
IUPAC Name |
4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPWMAJDSLSRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nezukone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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